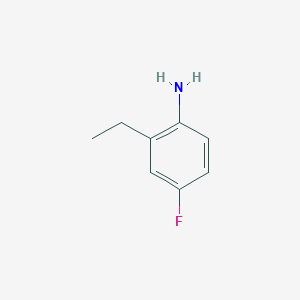
2-Ethyl-4-fluoroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Ethyl-4-fluoroaniline involves various chemical reactions that lead to the formation of structurally complex and functionally diverse molecules. For example, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid, showcasing the intricate processes involved in constructing fluoroaniline derivatives (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of fluoroaniline derivatives is characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides insight into the compound's crystal structure. For instance, the aforementioned ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group, with specific unit-cell parameters indicating the detailed geometric arrangement of the molecule (Sapnakumari et al., 2014).
Applications De Recherche Scientifique
Metabonomic Assessment in Toxicology
2-Ethyl-4-fluoroaniline and its derivatives are used in metabonomic toxicity studies. For example, Bundy et al. (2002) investigated the biochemical impact of fluoroaniline compounds on earthworms, demonstrating changes in biochemical profiles that could serve as biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis of Bioactive Compounds
2-Ethyl-4-fluoroaniline is a precursor in the synthesis of various bioactive compounds. Abdel‐Wadood et al. (2014) synthesized derivatives using 2‐bromo‐4‐fluoroaniline, exhibiting significant antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).
Dielectric Relaxation Studies
Vyas and Vashisth (1988) studied the dielectric absorption of mixtures including 2-fluoroaniline, suggesting potential applications in material science and solvent interactions (Vyas & Vashisth, 1988).
pH Sensitive Probes
In biochemistry, derivatives of 2-ethyl-4-fluoroaniline, like fluorinated aminophenol compounds, have been developed as pH-sensitive probes. Rhee, Levy, and London (1995) explored their application in measuring intracellular pH, indicating their utility in biological research (Rhee, Levy, & London, 1995).
Corrosion Inhibition Studies
2-Fluoroaniline derivatives have been investigated for their potential as corrosion inhibitors. Khaled and Hackerman (2004) examined the efficacy of such compounds in inhibiting copper corrosion, pointing towards applications in material preservation and engineering (Khaled & Hackerman, 2004).
Bioactivation Studies
The bioactivation of fluoroanilines, including 4-fluoroaniline, a derivative of 2-ethyl-4-fluoroaniline, has been studied extensively. Rietjens and Vervoort (1991) focused on their metabolism and bioactivation, particularly the formation of reactive benzoquinoneimines, which is important in toxicology and pharmacology (Rietjens & Vervoort, 1991).
Biotransformation Studies
Vervoort et al. (1991) conducted in vivo studies on the biotransformation of 2-fluoroaniline in rats, offering insights into pharmacokinetics and metabolic pathways, crucial for understanding the environmental and health impact of these compounds (Vervoort et al., 1991).
Chemical Hybridization in Agriculture
Iskra, Titan, and Meglič (2013) synthesized ethyl oxanilates with fluorinated aniline derivatives, testing their application as gametocides in wheat. Their work highlights the potential use of these compounds in agricultural research and hybridization techniques (Iskra, Titan, & Meglič, 2013).
Surface Morphology Studies in Polymer Science
The effects of substituents, including fluoroaniline, on the surface morphology and properties of polymers have been studied by Sahin et al. (2010). This research contributes to the field of material science, particularly in the development of conducting polymers (Sahin et al., 2010).
Protective Group in Organic Synthesis
Wipf and Reeves (1999) developed a fluorous alkoxy ethyl ether protecting group, demonstrating its utility in purifying small organic molecules. This highlights the role of fluoroaniline derivatives in facilitating organic synthesis processes (Wipf & Reeves, 1999).
Optical Properties in Lens Materials
Park, Lee, and Sung (2015) investigated the physical and optical properties of polymers with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses, including UV-blocking properties. This suggests potential applications in the field of optics and ophthalmology (Park, Lee, & Sung, 2015).
Safety And Hazards
2-Ethyl-4-fluoroaniline is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-ethyl-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGCODEEUFDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-fluoroaniline | |
CAS RN |
331763-37-2 | |
| Record name | 2-ethyl-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



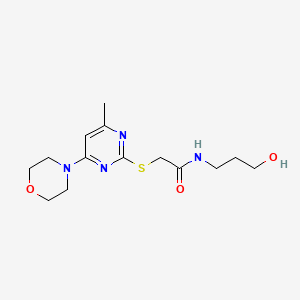
![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

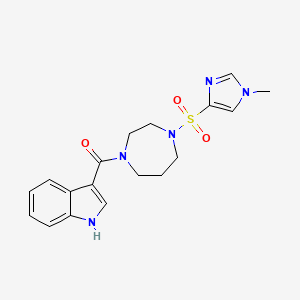
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
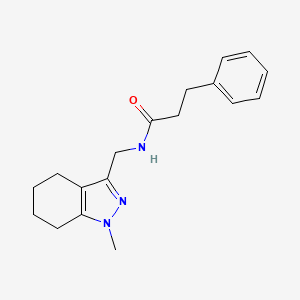
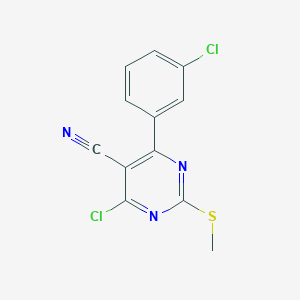
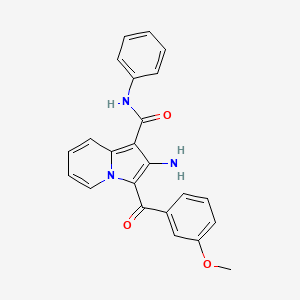
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
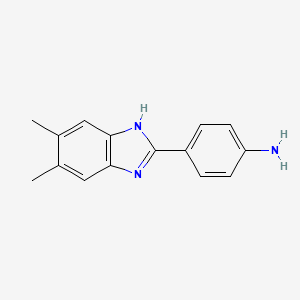
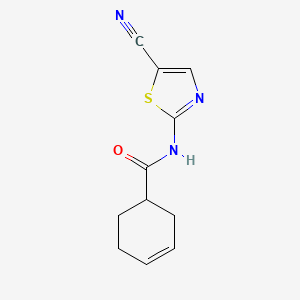
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)